1-(Cyclopropylmethyl)-4-methyl-5-nitro-1H-imidazole
Overview
Description
Synthesis Analysis
The synthesis of 1-methyl-4-nitro-1H-imidazole derivatives has been explored through various methods. A regio-specific synthesis of 1-methyl-4-nitro-1H-imidazole was reported with less corrosive reagents, confirming the structure through spectroscopic properties and X-ray crystallography . Another approach involved the synthesis of 1H-imidazoles with different substituents, indicating a clear structure-activity relationship and highlighting the importance of substituent positioning for biological activity . Additionally, the reactivity of 1-methyl-2-chloromethyl-5-nitroimidazole with tertiary nitronate anions was described, leading to the formation of 1-methyl-5-nitro-imidazoles with a trisubstituted ethylenic double bond . A highly regioselective synthesis of 1-methyl-1H-imidazoles with aryl moieties was achieved using a Pd-catalyzed direct C-5 arylation, followed by selective bromination and a Suzuki-type reaction .
Molecular Structure Analysis
The molecular structure of 1-methyl-4-nitro-1H-imidazole derivatives has been characterized using various techniques. X-ray crystallography revealed the non-planar nature of the molecules and the delocalization of π-electron density within certain rings . Another derivative, 1-(2-chloropropyl)-2-methyl-5-nitro-1H-imidazole, was crystallized and its structure confirmed by NMR, mass spectra, and X-ray single crystal diffraction . The addition of the cyanomethyl anion to a cyano group in a related structure resulted in the formation of a stable compound with delocalization of unpaired electron spin density .
Chemical Reactions Analysis
The reactivity of 1-methyl-4-nitro-1H-imidazole derivatives has been studied in the context of their potential biological activities. The introduction of various substituents has been shown to affect the biological activity, such as hormonal activity in estrogen receptor-positive cells and antiproliferative effects against human breast cancer cell lines . The SRN1 reaction mechanism was implicated in the formation of 1-methyl-5-nitro-imidazoles with a trisubstituted ethylenic double bond . Furthermore, the nitro group in these compounds participates in N–O···π(imidazole) interactions, which could influence their reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-methyl-4-nitro-1H-imidazole derivatives have been extensively studied. The crystal structures provided insights into the bond lengths and angles, indicating the degree of delocalization or fixation of π-electron density . The antimicrobial activities of these compounds were evaluated, with some derivatives showing moderate activity against Gram-positive and Gram-negative bacteria and fungi . Additionally, a secnidazole derivative exhibited better anti-urease activity than the parent compound when tested against Helicobacter pylori . The antibacterial activity of 5-substituted derivatives was also assessed, revealing that certain compounds were potent against Gram-positive bacteria and H. pylori .
Scientific Research Applications
Crystal Structure Analysis
Studies on closely related derivatives of 1-(Cyclopropylmethyl)-4-methyl-5-nitro-1H-imidazole have provided insights into their crystal structures, showcasing non-planar configurations and interactions within their molecular frameworks. For instance, research on 4-cyclopropyl-1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole revealed significant delocalization of π-electron density within the triazole ring, indicating potential for diverse chemical reactivity and interactions (Boechat et al., 2016).
Antibacterial Activity
Derivatives of 1-(Cyclopropylmethyl)-4-methyl-5-nitro-1H-imidazole have been investigated for their in-vitro antibacterial properties. A study on 5-substituted 1-methyl-4-nitro-1H-imidazole derivatives revealed potent antibacterial activity against a range of microorganisms, demonstrating the potential of these compounds in developing new antibacterial agents (Letafat et al., 2008).
Antifungal and Genotoxic Properties
Research on 1-methyl-1H-imidazole derivatives, including those similar to 1-(Cyclopropylmethyl)-4-methyl-5-nitro-1H-imidazole, has explored their antifungal and genotoxic properties. Studies found moderate antifungal activity against dermatophytes and significant genotoxic effects in various assays, highlighting the biological activity and potential risks associated with these compounds (Zani et al., 1995).
Anticancer Activity
Novel 4-nitroimidazole derivatives, structurally related to 1-(Cyclopropylmethyl)-4-methyl-5-nitro-1H-imidazole, have been synthesized and evaluated for their anticancer activity. Some of these compounds exhibited potent anticancer effects against various human cancer cell lines, indicating the potential of these derivatives in cancer therapy (Al-Soud et al., 2021).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-(cyclopropylmethyl)-4-methyl-5-nitroimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c1-6-8(11(12)13)10(5-9-6)4-7-2-3-7/h5,7H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVXYYAISAFZAHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=N1)CC2CC2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201215933 | |
Record name | 1H-Imidazole, 1-(cyclopropylmethyl)-4-methyl-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201215933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1803320-52-6 | |
Record name | 1H-Imidazole, 1-(cyclopropylmethyl)-4-methyl-5-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803320-52-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Imidazole, 1-(cyclopropylmethyl)-4-methyl-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201215933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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